molecular formula C18H17FN2O3 B5618098 2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide

Cat. No. B5618098
M. Wt: 328.3 g/mol
InChI Key: FHPKPYZEBNLHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule with multiple functional groups, including a fluorophenoxy group, a pyrrolidinone group, and an acetamide group . These functional groups could potentially give the compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The fluorophenoxy group would likely contribute to the compound’s polarity, while the pyrrolidinone and acetamide groups could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility would likely be affected by its polarity and potential for hydrogen bonding .

Scientific Research Applications

Neuropathic Pain Management

This compound has been explored for its potential in treating neuropathic pain. Research suggests that derivatives of this compound can act as high-potency, broad-spectrum, state-dependent Na+ channel blockers, which are crucial in managing neuropathic, inflammatory, and postsurgical pain .

Acetylcholinesterase Inhibition

In the quest to treat neurodegenerative diseases like Alzheimer’s, this compound’s derivatives have shown promise in inhibiting acetylcholinesterase (AChE). This enzyme’s inhibition is a key target for improving cognitive functions in patients with Alzheimer’s disease .

Anticancer Activity

The compound’s structural analogs have been investigated for their potential use in cancer therapy. For instance, HIF-2 inhibitors derived from similar compounds have shown early evidence of clinical activity, particularly in the treatment of clear cell renal cell carcinoma (ccRCC) .

Molecular Structure Analysis

The molecular structure of this compound, based on information from ECHA’s databases, provides insights into its chemical properties and potential interactions with biological targets. This information is vital for drug design and development .

Pharmacokinetics Optimization

Studies have focused on optimizing the biophysical parameters of compounds like 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide to improve their pharmacokinetic profiles. This optimization can lead to better exposure and reduced variability in patients .

Multi-Target Directed Ligands (MTDLs)

The development of MTDLs is a promising approach for complex diseases like Alzheimer’s. Derivatives of this compound could be designed to simultaneously target multiple pathological factors involved in the disease .

Industrial Applications

While direct references to industrial applications of this exact compound are not readily available, structurally similar compounds have been used in the synthesis of materials like fluorinated polyimides, which have applications in electronics and coatings due to their strength and durability .

Chemical Property Research

The chemical properties of this compound, such as its molecular formula and structure, are essential for understanding its reactivity and behavior in various environments. This information is crucial for researchers working on the synthesis of new compounds and materials .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to say what the exact hazards might be .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, its reactions, its physical and chemical properties, and its potential uses .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-15-4-1-2-5-16(15)24-12-17(22)20-13-7-9-14(10-8-13)21-11-3-6-18(21)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPKPYZEBNLHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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